molecular formula C16H14FN3S B5752074 4-(2-ethylphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-(2-ethylphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B5752074
M. Wt: 299.4 g/mol
InChI Key: NDTJSZUCMPMLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethylphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, commonly known as EFTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. EFTT is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In

Scientific Research Applications

EFTT has been studied extensively for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. EFTT has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Additionally, EFTT has been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of EFTT is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are involved in various cellular processes. EFTT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic processes.
Biochemical and Physiological Effects:
EFTT has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are believed to contribute to the development of various diseases. EFTT has also been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease. Additionally, EFTT has been shown to have a positive effect on the central nervous system, reducing the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

EFTT has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it a cost-effective option for researchers. Additionally, EFTT has a wide range of potential applications, making it a versatile compound for research purposes. However, EFTT also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, EFTT can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on EFTT. One potential area of research is the development of new methods for synthesizing EFTT that increase yield and purity. Another area of research is the investigation of EFTT's potential as a treatment for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, research on the mechanism of action of EFTT could lead to the development of new drugs that target key enzymes and proteins involved in cellular processes. Finally, research on the toxicity of EFTT could lead to the development of new safety guidelines for its use in laboratory experiments.

Synthesis Methods

The synthesis of EFTT involves the reaction of 2-fluoroacetophenone and 2-ethylbenzaldehyde with thiosemicarbazide in the presence of acetic acid as a catalyst. The resulting product is then purified by recrystallization to obtain pure EFTT. The synthesis of EFTT has been optimized to increase yield and purity, making it a viable option for laboratory research.

properties

IUPAC Name

4-(2-ethylphenyl)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3S/c1-2-11-7-3-6-10-14(11)20-15(18-19-16(20)21)12-8-4-5-9-13(12)17/h3-10H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTJSZUCMPMLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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